2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide
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Overview
Description
2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide is a heterocyclic compound with a molecular formula of C₁₂H₁₉N₅OS . This compound is part of the naphthyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide involves multiple steps. One common method includes the cross-recyclization of 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 4-(cyclohex-1-en-1-yl)morpholine, alkyl halides, and cyclohexanone . The reaction conditions typically involve the use of triethylamine as a base and various solvents to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
2,6-Diamino-4H-thiopyran-3,5-dicarbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
Hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds also have a fused ring system and are studied for their antimicrobial and anticancer properties.
The uniqueness of 2,3-Diamino-7-propyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19N5OS |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
2,3-diamino-7-propyl-1-sulfanylidene-6,8-dihydro-5H-2,7-naphthyridine-4-carboxamide |
InChI |
InChI=1S/C12H19N5OS/c1-2-4-16-5-3-7-8(6-16)12(19)17(15)10(13)9(7)11(14)18/h2-6,13,15H2,1H3,(H2,14,18) |
InChI Key |
NCOKTSKEGQLJOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=S)N(C(=C2C(=O)N)N)N |
Origin of Product |
United States |
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